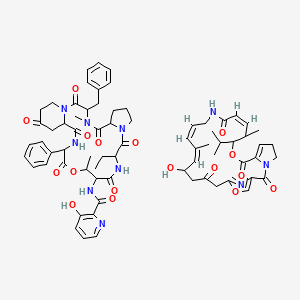

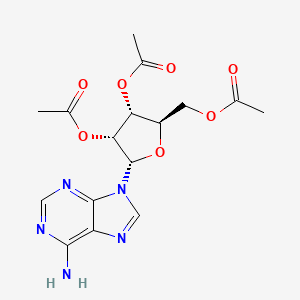

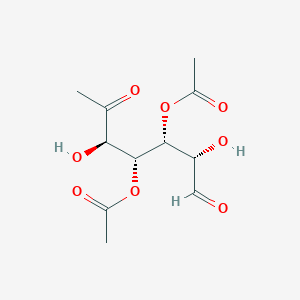

![molecular formula C46H54F3N6O10P B1146496 5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite] CAS No. 153512-22-2](/img/structure/B1146496.png)

5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]

Overview

Description

Scientific Research Applications

Application in RNA Targeting and Cleavage

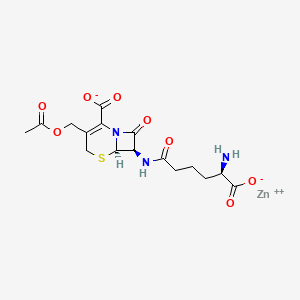

A study by Niittymäki et al. (2013) explored the use of compounds similar to the specified chemical in catalyzing RNA cleavage. They synthesized a compound containing a Zn2+ complex and tested its ability to cleave RNA selectively at uridine sites. Interestingly, the conjugation of this compound with an oligonucleotide did not enhance its catalytic activity, nor did it maintain selectivity towards uridine sites (Teija Niittymäki, E. Burakova, Evelina Laitinen, A. Leisvuori, P. Virta, H. Lönnberg, 2013).

Electroactive Oligodeoxynucleotides (ODNs)

Whittemore et al. (1999) researched the synthesis of electroactive ODNs using a compound structurally related to the one . They attached an anthraquinone group to the 2'-O of uridine via a linker, creating ODNs with electroactive tags. This development has potential applications as electrical sensors for DNA molecules (N. Whittemore, A. N. Mullenix, G. Inamati, M. Manoharan, P. D. Cook, A. Tuinman, D. Baker, J. Chambers, 1999).

Synthesis of Novel Oligonucleotides

Bhattacharya and Revankar (1994) demonstrated the synthesis of phosphoramidites, including compounds similar to the specified chemical. These phosphoramidites are essential in the solid-support oligonucleotide methodology, indicating the utility of such compounds in the development of novel oligonucleotides (B. Bhattacharya, G. R. Revankar, 1994).

Glycoconjugate Synthesis

Katajisto et al. (2004) reported on the synthesis of oligonucleotide glycoconjugates using a related compound. They developed a novel building block that allowed the integration of different sugar units into oligonucleotides, which could have implications in the study of carbohydrate-nucleotide interactions (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).

Affinity Chromatography and Phosphorylation Agent

Higgins et al. (1989) used a similar chemical structure for attaching a uridine residue to oligodeoxyribonucleotides. This structure facilitated the use of the oligomer in affinity chromatography and as a 5' phosphorylating agent (E. Higgins, J. Debear, P. Andrews, G. Gough, 1989).

properties

IUPAC Name |

(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54F3N6O10P/c1-30(2)55(31(3)4)66(63-26-10-23-50)65-38-27-41(54-28-32(42(57)53-44(54)59)13-22-40(56)51-24-25-52-43(58)46(47,48)49)64-39(38)29-62-45(33-11-8-7-9-12-33,34-14-18-36(60-5)19-15-34)35-16-20-37(61-6)21-17-35/h7-9,11-22,28,30-31,38-39,41H,10,24-27,29H2,1-6H3,(H,51,56)(H,52,58)(H,53,57,59)/b22-13+/t38-,39+,41+,66?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQSCXKQIATMHH-BARRARJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54F3N6O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.